molecular formula C40H36N2O5 B8099484 Fmoc-N-Me-D-Gln(Trt)-OH

Fmoc-N-Me-D-Gln(Trt)-OH

Cat. No.: B8099484
M. Wt: 624.7 g/mol
InChI Key: RMAUSWDYZJQCPJ-PSXMRANNSA-N
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Description

Fmoc-N-Methyl-D-Glutamine(Trityl)-OH: is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl (Trt) protecting group, and a methylated nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Methyl-D-Glutamine(Trityl)-OH typically involves multiple steps:

    Protection of the Amino Group: The amino group of D-glutamine is protected using the Fmoc group. This is usually achieved by reacting D-glutamine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Methylation of the Amino Group: The protected amino group is then methylated using a methylating agent like methyl iodide.

    Protection of the Side Chain: The side chain carboxyl group of D-glutamine is protected using the trityl group. This is done by reacting the compound with trityl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of Fmoc-N-Methyl-D-Glutamine(Trityl)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of D-glutamine are reacted with Fmoc-chloride, methyl iodide, and trityl chloride under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The Fmoc and Trityl protecting groups can be removed under specific conditions. Fmoc is typically removed using a base like piperidine, while Trityl is removed using an acid like trifluoroacetic acid.

    Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions

    Piperidine: Used for the removal of the Fmoc group.

    Trifluoroacetic Acid: Used for the removal of the Trityl group.

    Methyl Iodide: Used for the methylation of the amino group.

Major Products Formed

    Fmoc-D-Glutamine(Trityl)-OH: Formed after the removal of the methyl group.

    N-Methyl-D-Glutamine: Formed after the removal of both Fmoc and Trityl groups.

Scientific Research Applications

Fmoc-N-Methyl-D-Glutamine(Trityl)-OH: is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Used in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-N-Methyl-D-Glutamine(Trityl)-OH involves its role as a building block in peptide synthesis. The compound is incorporated into the growing peptide chain during solid-phase synthesis. The protecting groups (Fmoc and Trityl) are removed at specific stages to allow for the addition of other amino acids.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Glutamine(Trityl)-OH: Similar but lacks the methyl group on the nitrogen atom.

    Fmoc-N-Methyl-L-Glutamine(Trityl)-OH: Similar but uses the L-isomer of glutamine.

Uniqueness

    Methylation: The presence of the methyl group on the nitrogen atom makes Fmoc-N-Methyl-D-Glutamine(Trityl)-OH unique compared to its non-methylated counterparts.

    Stereochemistry: The use of the D-isomer of glutamine provides different stereochemical properties compared to the L-isomer.

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-(tritylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O5/c1-42(39(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(38(44)45)25-26-37(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,43)(H,44,45)/t36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAUSWDYZJQCPJ-PSXMRANNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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